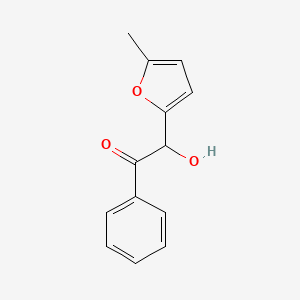

2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone

Description

2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone is a ketone derivative featuring a phenyl group, a hydroxyl substituent, and a 5-methylfuran-2-yl moiety. This structural complexity distinguishes it from simpler aromatic ketones like 1-phenylethanone (acetophenone).

Structure

3D Structure

Properties

CAS No. |

613652-96-3 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2-hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone |

InChI |

InChI=1S/C13H12O3/c1-9-7-8-11(16-9)13(15)12(14)10-5-3-2-4-6-10/h2-8,13,15H,1H3 |

InChI Key |

JKPUMIZHXJGDED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone involves the nucleophilic addition of a 5-methylfuran-2-yl moiety to a phenyl-substituted carbonyl precursor, typically under controlled conditions to ensure stereoselectivity and yield.

A common method includes:

- Starting Materials: 5-methylfuran-2-carbaldehyde (or derivatives) and phenylglyoxal or 2-bromo-1-phenylethanone.

- Reaction Type: Nucleophilic addition or Grignard-type reaction followed by hydrolysis or reduction steps.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or alcohols like methanol or ethanol.

- Conditions: Controlled temperature (room temperature to moderate heating), inert atmosphere to prevent oxidation, and use of bases or catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Specific Synthetic Procedure Example

A detailed procedure reported involves:

- Preparation of an intermediate sulfonamide by reacting tosylamide with furfural in the presence of tetraethoxysilane at 140 °C for 3 hours.

- Reduction of the imine intermediate with sodium borohydride (NaBH4) in a THF/methanol mixture to yield a sulfonamide intermediate.

- Subsequent reaction of this intermediate with 2-bromo-1-phenylethanone in DMF with potassium carbonate as a base, stirring for 3 hours to afford the target compound after extraction and purification by flash chromatography.

Grignard-Mediated Reduction and Electrophilic Trapping

Comparative Data Table of Preparation Conditions

Research Findings and Notes

- The sulfonamide intermediate method provides high yields and purity but involves multiple synthetic steps and purification stages, suitable for laboratory-scale synthesis.

- Grignard-mediated reductions are versatile and allow for isotopic labeling (e.g., deuterium incorporation), but require careful control of reaction conditions to avoid side reactions, especially with substrates containing acidic protons.

- Hydrazone derivatives related to this compound are synthesized for biological activity studies, indicating the compound’s potential in medicinal chemistry.

- Industrial synthesis details are scarce but likely involve scale-up of these laboratory methods with optimization for continuous flow and purification to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 2-oxo-2-(5-methylfuran-2-yl)-1-phenylethanone.

Reduction: Formation of 2-hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Research indicates that chalcone derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone can induce cell cycle arrest in various cancer cell lines, including HeLa cells (cervical cancer) and K562 cells (human erythroleukemic). These effects are believed to be mediated through the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study:

A study demonstrated that treatment with this compound led to a notable decrease in cell viability and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .

2.2 Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models, highlighting its potential use in inflammatory diseases .

Data Table: Anti-inflammatory Activity of Chalcones

| Chalcone Derivative | Cell Line | Cytokine Inhibition | Mechanism |

|---|---|---|---|

| This compound | Caco-2 | TNF-alpha, IL-6 | NF-kB pathway inhibition |

| Other Chalcones | K562 | Various | Apoptosis induction |

Organic Synthesis Applications

3.1 Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic compounds. Its ability to undergo various reactions such as alkylation and acylation makes it valuable in the development of new materials and pharmaceuticals .

3.2 Photochemical Applications

The compound has been investigated for its photochemical properties, which are relevant in fields such as materials science and photodynamic therapy. Its ability to absorb light at specific wavelengths allows it to be used in applications involving light-induced reactions .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and furan ring play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Data Table: Key Comparisons

Biological Activity

2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone, commonly known as a chalcone derivative, is a compound of interest due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : The compound was tested on human hepatocellular carcinoma (HepG2) cells.

- IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity against HepG2 cells .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| HeLa | 18 |

| K562 (leukemia) | 20 |

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting key inflammatory pathways:

- It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

- In vivo studies indicated a reduction in nitric oxide (NO) production in mouse models when treated with the compound at doses of 200 mg/kg .

3. Antimicrobial Activity

Preliminary screening for antimicrobial activity revealed that the compound possesses moderate activity against several bacterial strains:

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

Case Study 1: Anticancer Mechanism

A study investigated the mechanism through which the compound induces apoptosis in HepG2 cells. The findings suggested that it activates the intrinsic apoptotic pathway, leading to mitochondrial membrane potential disruption and caspase activation .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, treatment with the compound significantly reduced NF-kB activation in RAW264.7 macrophages, correlating with decreased expression levels of COX-2 and iNOS proteins .

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-2-(5-methylfuran-2-yl)-1-phenylethanone, and which methods offer optimal yields under mild conditions?

- Methodological Answer : The compound can be synthesized via condensation reactions involving furan derivatives and ketones. For example, a two-step approach may include: (i) Formation of 2-((5-methylfuran-2-yl)methylene)malononitrile as a precursor using ethanol as a solvent and piperidine as a catalyst at room temperature. (ii) Subsequent reaction with phenyl ketone derivatives under acid-catalyzed conditions (e.g., acetic acid/acetic anhydride) to introduce the hydroxyl and phenyl groups . Yields typically range from 70% to 91% under optimized conditions, with mild temperatures (25–80°C) minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- 1D/2D NMR : The hydroxyl (-OH) proton appears as a broad singlet near δ 5.5–6.0 ppm in NMR, while the furan ring protons resonate between δ 6.2–7.2 ppm. 2D HSQC and HMBC correlations confirm connectivity between the furan, phenyl, and hydroxy groups .

- IR Spectroscopy : Stretching vibrations for the ketone (C=O) appear at ~1680 cm, and the hydroxyl (-OH) broad band is observed at ~3200–3500 cm .

- X-ray Diffraction : Resolves stereoelectronic effects and confirms molecular geometry, particularly for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when unexpected byproducts form during the synthesis of this compound?

- Methodological Answer :

- Byproduct Identification : Use -DEPT and HSQC/HMBC NMR to distinguish between regioisomers or tautomers. For example, isoxazolylvinyl ketones (minor products) may form under acid catalysis, showing distinct NMR peaks at δ 6.8–7.5 ppm for the isoxazole ring .

- Chromatographic Separation : Employ preparative HPLC or column chromatography to isolate byproducts, followed by mass spectrometry (HRMS) for molecular weight confirmation .

Q. What strategies minimize the formation of isoxazolylvinyl ketone byproducts during the synthesis of related furan-containing ketones?

- Methodological Answer :

- Condition Optimization : Avoid prolonged acid exposure (e.g., HCl or acetic acid) to prevent oxime cyclization into isoxazole derivatives. Use milder catalysts like piperidine in ethanol at controlled temperatures (25–40°C) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to protic solvents like acetic acid .

Q. How can researchers design experiments to study the stereoelectronic effects of the 5-methylfuran substituent on the compound’s reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO) of the furan ring and its methyl group .

- Kinetic Studies : Compare reaction rates of 5-methylfuran derivatives with non-methylated analogs under identical conditions (e.g., nucleophilic additions to the ketone group).

- NMR Coupling Constants : Measure values in NOESY or COSY spectra to assess steric hindrance from the methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.